REACTION_CXSMILES
|
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl
|
Name
|
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CO)N
|
Name
|
dl-2-amino-1-butanol acetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CC)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It has now been found that a simple hydrolysis procedure
|
Type
|
TEMPERATURE
|
Details
|
because additional heating (14 hrs.)
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
|
Type
|
CUSTOM
|
Details
|
This procedure not only decreases hydrolysis time, it
|
Type
|
CUSTOM
|
Details
|
gives essentially quantitative
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CO)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=N)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl
|
Name
|
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CO)N
|
Name
|
dl-2-amino-1-butanol acetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CC)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It has now been found that a simple hydrolysis procedure
|
Type
|
TEMPERATURE
|
Details
|
because additional heating (14 hrs.)
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
|
Type
|
CUSTOM
|
Details
|
This procedure not only decreases hydrolysis time, it
|
Type
|
CUSTOM
|
Details
|
gives essentially quantitative
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CO)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=N)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl
|
Name
|
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CO)N
|
Name
|
dl-2-amino-1-butanol acetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CC)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It has now been found that a simple hydrolysis procedure
|
Type
|
TEMPERATURE
|
Details
|
because additional heating (14 hrs.)
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
|
Type
|
CUSTOM
|
Details
|
This procedure not only decreases hydrolysis time, it
|
Type
|
CUSTOM
|
Details
|
gives essentially quantitative
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CO)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=N)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl
|
Name
|
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CO)N
|
Name
|
dl-2-amino-1-butanol acetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CC)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It has now been found that a simple hydrolysis procedure
|
Type
|
TEMPERATURE
|
Details
|
because additional heating (14 hrs.)
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
|
Type
|
CUSTOM
|
Details
|
This procedure not only decreases hydrolysis time, it
|
Type
|
CUSTOM
|
Details
|
gives essentially quantitative
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CO)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=N)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC([N:6]=[C:7]([Cl:9])[CH3:8])CC.[Cl:10][CH2:11][CH:12]([N:15]=[C:16](Cl)[CH3:17])[CH2:13][CH3:14].O.[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[OH:26]CC(NC(=O)C)CC>C(O)C.CO.C(O)(=O)C>[CH3:20][CH2:21][CH:22]([NH2:25])[CH2:23][OH:24].[C:7]([Cl:9])(=[NH:6])[CH3:8].[Cl:10][CH2:11][CH:12]([NH:15][C:16](=[O:26])[CH3:17])[CH2:13][CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl
|
Name
|
water N-[1-(chloromethyl)propyl]acetimidoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CC)N=C(C)Cl.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CO)N
|
Name
|
dl-2-amino-1-butanol acetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CC)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It has now been found that a simple hydrolysis procedure
|
Type
|
TEMPERATURE
|
Details
|
because additional heating (14 hrs.)
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the acetyl component of the product can be removed as methyl or ethyl acetate by distillation
|
Type
|
CUSTOM
|
Details
|
This procedure not only decreases hydrolysis time, it
|
Type
|
CUSTOM
|
Details
|
gives essentially quantitative
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCC(CO)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=N)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |